molecular formula C21H25F3N2O B1652351 1-Phenyl-3-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)propan-2-ol CAS No. 1427381-03-0

1-Phenyl-3-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)propan-2-ol

Cat. No. B1652351
CAS RN: 1427381-03-0
M. Wt: 378.4
InChI Key: SMNIMGQUBCGGSD-UHFFFAOYSA-N
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Description

1-Phenyl-3-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)propan-2-ol, also known as TFMPP, is a synthetic compound that belongs to the family of piperazine derivatives. TFMPP has gained attention in scientific research due to its pharmacological properties and potential therapeutic applications.

Mechanism Of Action

1-Phenyl-3-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)propan-2-ol acts as a partial agonist at the serotonin 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. 1-Phenyl-3-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)propan-2-ol also inhibits the reuptake of serotonin, leading to increased levels of serotonin in the synaptic cleft. This increase in serotonin levels is thought to contribute to the anxiolytic and antidepressant effects of 1-Phenyl-3-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)propan-2-ol.
Biochemical and Physiological Effects:
1-Phenyl-3-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)propan-2-ol has been shown to have a wide range of biochemical and physiological effects, including changes in neurotransmitter levels, alterations in gene expression, and effects on cell proliferation and differentiation. 1-Phenyl-3-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)propan-2-ol has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. 1-Phenyl-3-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)propan-2-ol has also been shown to alter the expression of genes involved in cell proliferation and differentiation, suggesting that it may have potential as an anticancer agent.

Advantages And Limitations For Lab Experiments

1-Phenyl-3-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)propan-2-ol has several advantages for lab experiments, including its well-defined chemical structure, high purity, and ability to modulate serotonin receptors. However, there are also limitations to using 1-Phenyl-3-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)propan-2-ol in lab experiments, including its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.

Future Directions

There are several future directions for research on 1-Phenyl-3-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)propan-2-ol, including further studies on its potential therapeutic applications, investigations into its mechanism of action, and exploration of its effects on other neurotransmitter systems. Additionally, there is a need for studies on the safety and toxicity of 1-Phenyl-3-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)propan-2-ol, as well as investigations into its potential as an anticancer agent. Overall, 1-Phenyl-3-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)propan-2-ol has shown promise as a potential therapeutic agent, and further research is needed to fully understand its pharmacological properties and potential applications.

Scientific Research Applications

1-Phenyl-3-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)propan-2-ol has been studied for its potential therapeutic applications in various fields such as psychiatry, neurology, and oncology. It has been shown to have anxiolytic and antidepressant effects in animal models, and it has been suggested as a potential treatment for anxiety disorders and depression. 1-Phenyl-3-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)propan-2-ol has also been studied for its effects on the central nervous system, including its ability to modulate serotonin receptors and inhibit the reuptake of serotonin. Additionally, 1-Phenyl-3-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)propan-2-ol has shown potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

1-phenyl-3-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F3N2O/c22-21(23,24)19-8-6-18(7-9-19)15-25-10-12-26(13-11-25)16-20(27)14-17-4-2-1-3-5-17/h1-9,20,27H,10-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNIMGQUBCGGSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)C(F)(F)F)CC(CC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501141646
Record name 1-Piperazineethanol, α-(phenylmethyl)-4-[[4-(trifluoromethyl)phenyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501141646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-3-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)propan-2-ol

CAS RN

1427381-03-0
Record name 1-Piperazineethanol, α-(phenylmethyl)-4-[[4-(trifluoromethyl)phenyl]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427381-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazineethanol, α-(phenylmethyl)-4-[[4-(trifluoromethyl)phenyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501141646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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